
Tetrakis(acetoxymercuri)methane
Vue d'ensemble
Description
Tetrakis(acetoxymercuri)methane is an organometallic compound . It is used in organic chemical synthesis and as a polymetallic reagent for labeling sulfur sites in polynucleotides or preparing heavy metal derivatives of proteins for x-ray crystallography .
Synthesis Analysis
Tetrakis(acetoxymercuri)methane can be synthesized from the reaction of ethane hexamercarbide (Hofmann’s base) with trifluoroacetic or acetic acid . The commercial reagents employed in the synthesis include tetrakis(acetonitrile) copper(I) hexafluorophosphate .Molecular Structure Analysis
The molecular formula of Tetrakis(acetoxymercuri)methane is C9H12Hg4O8 . The crystals obtained from the solution of ethane hexamercarbide (Hofmann’s base) in trifluoroacetic or acetic acid are tetrakis(trifluoroacetoxymercuri)methane, C(HgOCOCF3)4, and tetrakis(acetoxymercuri)methane, C(HgOCOCH3)4, respectively .Chemical Reactions Analysis
Tetrakis(acetoxymercuri)methane forms a 4:1 complex with 6-thioguanosine . Addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine .Applications De Recherche Scientifique
Labeling Sulfur Sites in Polynucleotides
Tetrakis(acetoxymercuri)methane has been used as a polymetallic reagent for labeling sulfur sites in polynucleotides . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . A 4:1 complex is formed between 6-thioguanosine and tetrakis(acetoxymercuri)methane . This suggests that tetrakis(acetoxymercuri)methane will be a useful polymetallic reagent for labeling sulfur sites in polynucleotides .
Preparing Heavy Metal Derivatives of Proteins for X-ray Crystallography
Tetrakis(acetoxymercuri)methane may prove to be a valuable reagent for preparing heavy metal derivatives of proteins for x-ray crystallographic study . The heavy metal derivatives of proteins can provide phase information for the determination of a protein’s three-dimensional structure .
Organic Chemical Synthesis
Tetrakis(acetoxymercuri)methane is an organometallic compound used in organic chemical synthesis . Its unique properties make it a versatile reagent in the synthesis of various organic compounds .
Complexation with Other Compounds
Tetrakis(acetoxymercuri)methane can form complexes with other compounds. For example, a 4:1 complex is formed between 6-thioguanosine and tetrakis(acetoxymercuri)methane . This property can be exploited in various chemical reactions and studies .
Monofunctional Compound Formation
Addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This property can be utilized in specific chemical reactions where a monofunctional compound is required .
Crosslink Prevention
Under appropriate conditions, tetrakis(acetoxymercuri)methane, in the presence or absence of N,N-dimethyl-2-amino-ethanethiol hydrochloride, binds to the 4-thiouridine residue in E. coli tRNAVal without forming intermolecular crosslinks . This suggests that tetrakis(acetoxymercuri)methane can be used in situations where preventing crosslink formation is necessary .
Mécanisme D'action
Target of Action
Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.
Mode of Action
The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .
Result of Action
The binding of tetrakis(acetoxymercuri)methane to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKDCOYEVSHMN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Hg4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179867 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetoxymercuri)methane | |
CAS RN |
25201-30-3 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?
A: Tetrakis(acetoxymercuri)methane primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []
Q2: What is the structural characterization of tetrakis(acetoxymercuri)methane?
A: Tetrakis(acetoxymercuri)methane has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []
Q3: Are there any catalytic properties and applications associated with tetrakis(acetoxymercuri)methane?
A: The provided research does not elaborate on the catalytic properties of tetrakis(acetoxymercuri)methane. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]
Q4: Have there been any studies exploring the structure-activity relationship (SAR) of tetrakis(acetoxymercuri)methane?
A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in tetrakis(acetoxymercuri)methane to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.
Q5: What are the known toxicological and safety concerns related to tetrakis(acetoxymercuri)methane?
A5: Given that tetrakis(acetoxymercuri)methane contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.
Q6: What analytical methods are typically employed to characterize and quantify tetrakis(acetoxymercuri)methane?
A: X-ray crystallography has been instrumental in determining the structure of tetrakis(acetoxymercuri)methane. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.
Q7: Is there any historical context or are there any milestones associated with the research and use of tetrakis(acetoxymercuri)methane?
A: While a detailed historical account is not available in the provided research, the use of tetrakis(acetoxymercuri)methane as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



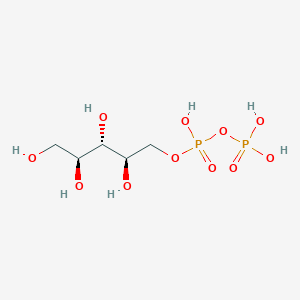
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
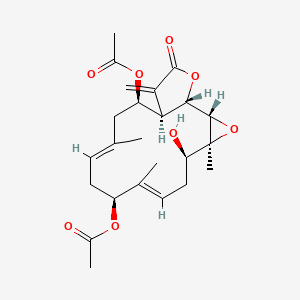
![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)
![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)
![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)
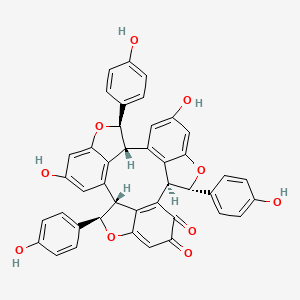
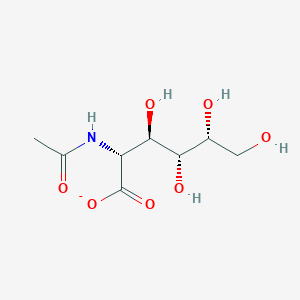
![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1255362.png)
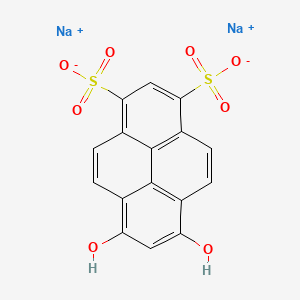
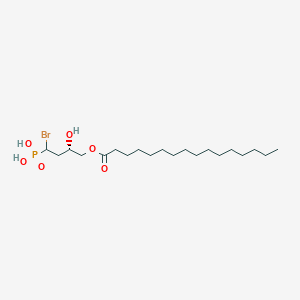
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)